molecular formula C11H12FNS B8659544 (5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine CAS No. 709649-51-4

(5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine

Cat. No.: B8659544
CAS No.: 709649-51-4
M. Wt: 209.29 g/mol
InChI Key: BYZABMDNGQKNQH-UHFFFAOYSA-N
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Description

(5-fluoro-3-methylbenzo[b]thiophen-2-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H12FNS and its molecular weight is 209.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

709649-51-4

Molecular Formula

C11H12FNS

Molecular Weight

209.29 g/mol

IUPAC Name

1-(5-fluoro-3-methyl-1-benzothiophen-2-yl)-N-methylmethanamine

InChI

InChI=1S/C11H12FNS/c1-7-9-5-8(12)3-4-10(9)14-11(7)6-13-2/h3-5,13H,6H2,1-2H3

InChI Key

BYZABMDNGQKNQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)CNC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 5-fluoro-3-methyl-benzo[b]thiophene-2-carbaldehyde (5.43 g, 28.0 mmol) was added a solution of 2 M methylamine in methanol (94 mL) and the resulting mixture was stirred overnight at room temperature. The mixture was concentrated under reduced pressure and the residue taken up in ethanol (90 mL). The solution was cooled to 0° C. and then NaBH4 (1.06 g, 28.0 mmol) was added in one portion. The mixture was stirred 4 hr, after which time NaBH4 (0.54 g, 14.0 mmol) was added and the mixture was stirred overnight. The mixture was concentrated under reduced pressure and the residue combined with 1 M NaOH (200 mL). The mixture was extracted with diethyl ether (3×150 mL) and the combined organics were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to the title compound (5.26 g, 90%) as a pale yellow oil: 1H NMR (300 MHz, CDCl3) δ7.71 (dd, J=9.0, 4.8 Hz, 1H), 7.27 (dd, J=9.3, 2.6 Hz, 1H), 7.09-7.04 (m, 1H), 4.00 (s, 2H), 2.51 (s, 3H), 2.31 (s, 3H).
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94 mL
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0.54 g
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Synthesis routes and methods III

Procedure details

To a solution of 5-fluoro-3-methyl-benzo[b]thiophene (4.83 g, 29.1 mmol) in THF (50 mL) at −30° C. under N2 was added n-butyllithium (20.0 mL of a 1.6 M solution in hexanes, 32.0 mmol) dropwise. The resulting orange solution was stirred for 1 h and then DMF (3.4 mL, 43.7 mmol) was added in one portion. The solution was warmed slowly to room temperature and stirred overnight. Saturated aqueous NH4Cl was added and the mixture was extracted with ethyl acetate (3×200 mL). The combined organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (5.55 g, 97%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 10.32 (s, 1H), 7.80 (dd, J=9.0, 4.8 Hz, 1H), 7.53 (d J=9.3, 2.6 Hz, 1H), 7.31-7.24 (m, 1H), 2.76 (s, 3H).
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50 mL
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3.4 mL
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Yield
97%

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